molecular formula C17H17NO6S3 B2681223 N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide CAS No. 896329-72-9

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2681223
CAS No.: 896329-72-9
M. Wt: 427.5
InChI Key: NNWJBMAVZHYBOV-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide: is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Furan and Thiophene Derivatives: The initial step involves the preparation of furan-2-yl and thiophene-2-sulfonyl derivatives through standard organic synthesis techniques.

    Coupling Reaction: The furan and thiophene derivatives are then coupled using a suitable linker, such as a sulfonyl chloride, under controlled conditions to form the intermediate compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study the interactions of sulfonamide groups with biological targets, such as enzymes and receptors.

Medicine

Medically, the compound could be investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways involving sulfonamide groups.

Industry

In the industrial sector, the compound might be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group is known to form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan and thiophene rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-4-methoxybenzenesulfonamide
  • N-(2-thienylmethyl)-4-methoxybenzenesulfonamide
  • N-(2-furylmethyl)-2-thiophenesulfonamide

Uniqueness

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide is unique due to the presence of both furan and thiophene rings, which provide distinct electronic and steric properties

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S3/c1-23-13-6-8-14(9-7-13)27(21,22)18-12-16(15-4-2-10-24-15)26(19,20)17-5-3-11-25-17/h2-11,16,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWJBMAVZHYBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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